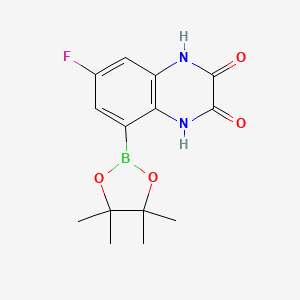
7-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoxaline-2,3-dione is a fluorinated quinoxaline derivative with a boronic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Boronic Acid Ester Formation: The starting material, 7-fluoro-1,4-dihydroquinoxaline-2,3-dione, undergoes a reaction with a boronic acid derivative (e.g., tetramethyl-1,3,2-dioxaborolane) in the presence of a suitable catalyst (e.g., palladium on carbon) and a base (e.g., potassium carbonate).
Purification: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxalinedione derivatives.
Reduction: Reduction reactions can be performed to reduce the quinoxalinedione group to the corresponding hydroquinone.
Substitution: The boronic acid ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoxalinedione derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted boronic acid esters.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It is used in the production of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The boronic acid ester group can form reversible covalent bonds with biological targets, influencing their activity.
Comparación Con Compuestos Similares
7-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Uniqueness: 7-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of fluorine and boronic acid ester groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFN2O4/c1-13(2)14(3,4)22-15(21-13)8-5-7(16)6-9-10(8)18-12(20)11(19)17-9/h5-6H,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFJERZBOBAALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=O)C(=O)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7955386.png)
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7955402.png)

![2-[2-Methanesulfonyl-4-nitro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7955417.png)









